Methyl 4-bromothiophene-2-carboxylate
Description
Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a structural motif present in a wide array of functional molecules. In medicinal chemistry, the thiophene nucleus is a privileged scaffold, found in numerous approved drugs spanning various therapeutic areas. Its bioisosteric relationship with the benzene (B151609) ring allows for the modulation of physicochemical and pharmacokinetic properties of drug candidates. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and neurological agents.
Beyond the realm of medicine, thiophene-based molecules are at the forefront of materials science. The electron-rich nature of the thiophene ring facilitates the formation of π-conjugated systems, making them ideal building blocks for organic semiconductors. sigmaaldrich.com These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), technologies that promise to revolutionize electronics with their flexibility, low cost, and tunable properties. sigmaaldrich.com
Overview of Methyl 4-bromothiophene-2-carboxylate as a Key Synthetic Intermediate
This compound is a bifunctional molecule that serves as a versatile and highly valuable building block in organic synthesis. Its structure incorporates a thiophene ring substituted with a bromine atom at the 4-position and a methyl ester group at the 2-position. This arrangement of functional groups provides two reactive sites that can be selectively manipulated to construct more complex molecular architectures.
The bromine atom is particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with a wide range of boronic acids. nih.gov This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the 4-position of the thiophene ring. The methyl ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, aldehydes, or alcohols. This dual reactivity makes this compound a linchpin in the synthesis of a diverse array of target molecules.
Below are the key chemical and physical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C6H5BrO2S |
| Molecular Weight | 221.07 g/mol |
| Appearance | Solid |
| Boiling Point | 255 °C |
| Flash Point | 108 °C |
Research Trajectories and Objectives Pertaining to this compound
Current research involving this compound is largely focused on its application as a scaffold to generate novel compounds with specific biological activities or material properties. The primary research objectives can be broadly categorized as follows:
Drug Discovery and Development: A significant research trajectory is the use of this intermediate in the synthesis of new therapeutic agents. For instance, it has been employed as a starting material for the synthesis of novel spasmolytic agents. nih.gov The objective of such research is to create and screen a library of derivatives to identify lead compounds with potent and selective biological activity. Another area of focus is the development of kinase inhibitors, a critical class of anticancer drugs. The thiophene scaffold can be elaborated using this compound to design molecules that specifically target the ATP-binding site of kinases.
Materials Science and Organic Electronics: In the field of materials science, the objective is to synthesize novel thiophene-based oligomers and polymers with tailored electronic and optical properties. sigmaaldrich.com By utilizing the reactivity of the bromine atom in Suzuki coupling reactions, researchers can systematically vary the substituents on the thiophene ring to fine-tune the band gap, charge carrier mobility, and solid-state packing of the resulting materials. This allows for the rational design of next-generation organic semiconductors for applications in flexible displays, solar cells, and sensors.
A common synthetic strategy involves the esterification of 4-bromothiophene-2-carboxylic acid with methanol (B129727) in the presence of an acid catalyst. This straightforward reaction provides a reliable and scalable route to the desired product.
| Starting Material | Reagents | Product |
|---|---|---|
| 4-Bromothiophene-2-carboxylic acid | Methanol, Sulfuric acid | This compound |
The versatility of this compound as a synthetic intermediate is highlighted by its use in palladium-catalyzed cross-coupling reactions. For example, its reaction with various arylboronic acids allows for the synthesis of a wide range of 4-arylthiophene-2-carboxylates.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|---|---|---|
| This compound | Arylboronic acid | Palladium(0) complex | Methyl 4-arylthiophene-2-carboxylate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXLAIWCQLSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508922 | |
| Record name | Methyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-16-2 | |
| Record name | Methyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Preparation of Methyl 4-bromothiophene-2-carboxylate
Electrophilic aromatic substitution is a fundamental method for the halogenation of thiophene (B33073) rings. However, the synthesis of the 4-bromo isomer of methyl thiophene-2-carboxylate (B1233283) requires careful control of regioselectivity due to the directing effects of the ester substituent.
The direct bromination of thiophene-2-carboxylates, such as ethyl or methyl thiophene-2-carboxylate, can be achieved using elemental bromine. The ester group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene. This deactivation necessitates specific reaction conditions to achieve efficient bromination. A synthetic route has been developed that involves the direct bromination of ethyl 5-alkylthiophene-2-carboxylates, which can be adapted for related substrates. thieme-connect.com The reaction typically proceeds by treating the thiophene ester with a brominating agent in a suitable solvent. thieme-connect.com
The directing effect of the carboxylate group at position 2 of the thiophene ring is crucial in determining the position of the incoming electrophile. For 2-substituted thiophenes with deactivating groups, electrophilic attack is generally directed to the 4- or 5-positions. In the case of thiophene-2-carboxylates, the 5-position is typically the most reactive site for electrophilic substitution. Therefore, achieving selective bromination at the 4-position to obtain the desired product requires specific strategies to override this natural preference. thieme-connect.com A method known as "catalyst swamping" has proven effective for directing bromination exclusively to the 4-position. thieme-connect.com This contrasts with the bromination of 2-alkylthiophenes, where substitution occurs first at the 5-position. jcu.edu.au
The key to achieving high regioselectivity for 4-bromination is the use of a significant excess of a Lewis acid catalyst, a technique referred to as "catalyst swamping conditions". thieme-connect.com This method has been successfully applied to the bromination of 2-acetylthiophene (B1664040) and thiophene-2-carbaldehyde (B41791) and is extended to thiophene-2-carboxylates. thieme-connect.com By using a molar ratio of the ester substrate to aluminum chloride (AlCl₃) of approximately 1:2.5, the Lewis acid is believed to coordinate with the carbonyl oxygen of the ester group. This coordination enhances the deactivating effect of the substituent and sterically hinders the 5-position, thereby directing the incoming bromine electrophile to the 4-position with excellent selectivity. thieme-connect.com The reaction is typically performed in chlorinated solvents at low temperatures to maximize yields and minimize side-product formation. thieme-connect.com While elemental bromine is common, other brominating agents like N-bromosuccinimide (NBS) are also widely used for the bromination of thiophenes. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Substrate | Ethyl 5-alkylthiophene-2-carboxylate |
| Brominating Agent | Bromine (Br₂) |
| Catalyst | Aluminum chloride (AlCl₃) |
| Molar Ratio (Ester:AlCl₃) | 1:2.5 |
| Solvent | Dichloromethane (B109758), Chloroform, or 1,2-Dichloroethane |
| Temperature | 0–5 °C |
| Product | Ethyl 5-alkyl-4-bromothiophene-2-carboxylate |
| Yield | 90–95% |
An alternative and widely employed synthetic strategy involves the esterification of a pre-brominated precursor, 4-bromothiophene-2-carboxylic acid. This approach separates the bromination and esterification steps, allowing for optimization of each transformation independently.
The starting material for this route, 4-bromothiophene-2-carboxylic acid, is a known compound that can be converted to its methyl ester through various standard esterification procedures. ottokemi.com
One of the most common methods is the Fischer-Speier esterification. This involves heating a solution of 4-bromothiophene-2-carboxylic acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid (H₂SO₄). echemi.comchemguide.co.uk The reaction is an equilibrium process driven towards the ester product by using a large excess of methanol. chemguide.co.uk
Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. echemi.com Treatment of 4-bromothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) produces 4-bromothiophene-2-carbonyl chloride. This intermediate is not typically isolated but is reacted directly with methanol to afford this compound in high yield. echemi.com
For reactions requiring milder conditions, particularly with sensitive substrates, carbodiimide-mediated coupling agents can be used. In the Steglich esterification, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of the ester from the carboxylic acid and alcohol at room temperature. organic-chemistry.orgrsc.org
| Method | Reagents | General Conditions | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | Methanol, cat. H₂SO₄ | Heating/reflux in excess methanol | echemi.comchemguide.co.uk |
| Via Acyl Chloride | 1. Thionyl chloride (SOCl₂) 2. Methanol | Reaction with SOCl₂ followed by addition of methanol, often at low temperature | echemi.com |
| Steglich Esterification | Methanol, DCC, cat. DMAP | Anhydrous organic solvent (e.g., DCM), room temperature | organic-chemistry.orgrsc.org |
Esterification Routes to this compound
Derivatization Reactions of this compound
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-bromine bond and the potential for modification of its ester functional group. These reactive sites allow for a range of derivatization reactions, enabling the construction of more complex thiophene-based structures.
The presence of a bromine atom on the thiophene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon bonds, allowing for the connection of the thiophene core to various other organic fragments.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound. nih.govtcichemicals.com In the case of this compound, the C(sp²)-Br bond at the 4-position readily participates in the catalytic cycle, which typically involves oxidative addition of the bromothiophene to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
The scope of this reaction is broad, accommodating a wide variety of aryl and heteroaryl boronic acids. uwindsor.ca This versatility allows for the synthesis of a diverse library of 4-aryl or 4-heteroarylthiophene-2-carboxylates. researchgate.net The reaction conditions are generally mild and tolerant of many functional groups, including the ester moiety on the substrate. tcichemicals.com A typical catalytic system involves a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand like triphenylphosphine (B44618) or SPhos, and an inorganic base such as potassium carbonate or potassium phosphate. semanticscholar.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions This table illustrates typical conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids. Data is representative of common findings in the literature.
| Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Citations |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 85-95 | acs.org, researchgate.net |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 90-98 | semanticscholar.org, beilstein-journals.org |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 75-88 | researchgate.net, wikipedia.org |
| 2-Thienylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 88-96 | libretexts.org, thermofisher.com |
The Stille coupling reaction provides another efficient method for carbon-carbon bond formation by coupling an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org this compound serves as the organohalide component, reacting with various organostannanes to create a new bond at the C-4 position. semanticscholar.orgacs.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally insensitive to air and moisture. thermofisher.com This reaction is particularly useful for synthesizing complex molecules and conjugated polymers where other coupling methods might be less effective. wiley-vch.de However, a significant drawback is the toxicity of the tin reagents and byproducts, which requires careful handling and purification procedures. wikipedia.org Applications include the synthesis of biaryl compounds, vinylthiophenes, and other complex architectures for materials science and medicinal chemistry. wiley-vch.de
Table 2: Applications of Stille Coupling Reactions This table shows representative examples of Stille coupling involving this compound, highlighting its utility in synthesizing diverse structures.
| Organostannane Partner | Palladium Catalyst | Ligand | Solvent | Application/Product Type | Citations |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | Synthesis of 4-phenylthiophene derivatives | acs.org |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | AsPh₃ | THF | Preparation of 4-vinylthiophene precursors | semanticscholar.org |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ | P(furyl)₃ | Dioxane | Construction of bithiophene systems | wiley-vch.de |
Beyond the Suzuki and Stille reactions, the carbon-bromine bond in this compound is amenable to other palladium-catalyzed transformations. These alternative methods expand the synthetic utility of this building block. For instance, the Heck reaction allows for the coupling of the bromothiophene with alkenes to form 4-alkenylthiophene derivatives. The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the substrate with a terminal alkyne, which is valuable for creating conjugated systems. Furthermore, palladium-catalyzed carbonylation reactions can introduce a carbonyl group, potentially leading to the synthesis of thiophene dicarboxylic acid derivatives. beilstein-journals.org Some palladium-catalyzed reactions can also proceed at the C-H bond adjacent to the sulfur atom, although the C-Br bond is typically more reactive under standard cross-coupling conditions. acs.orgresearchgate.netnih.govacs.org
In addition to modifying the thiophene ring itself, the ester group of this compound can be transformed, providing another avenue for derivatization.
The methyl ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromothiophene-2-carboxylic acid. nih.gov This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol or tetrahydrofuran. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. beilstein-journals.org This resulting carboxylic acid is a key intermediate itself, as the carboxyl group can be used to form amides, acid chlorides, or other esters. beilstein-journals.orgsemanticscholar.org
Table 3: Typical Conditions for Ester Hydrolysis This table outlines a standard procedure for the hydrolysis of this compound.
| Reagent | Solvent | Temperature | Reaction Time | Product | Citation |
| NaOH or LiOH | Methanol/Water | Room Temp. to Reflux | 2-12 hours | 4-bromothiophene-2-carboxylic acid | nih.gov |
Functional Group Transformations and Modifications
Amidation Reactions for Carboxamide Derivatives
The conversion of the methyl ester group in this compound to a carboxamide is a key transformation for creating derivatives with diverse biological activities. While direct aminolysis of the methyl ester can be challenging, the synthesis of 4-bromothiophene-2-carboxamides is typically achieved from the corresponding carboxylic acid. This involves hydrolysis of the methyl ester to 4-bromothiophene-2-carboxylic acid, followed by coupling with a desired amine.
Commonly, this transformation is facilitated by coupling agents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or boric acid can be employed to promote the formation of the amide bond. fishersci.co.ukorgsyn.org The general procedure involves dissolving the carboxylic acid in a suitable aprotic solvent, followed by the addition of the coupling agent, an appropriate base, and the amine. fishersci.co.uk
Below is a representative table outlining the reagents and conditions for such amidation reactions, starting from the hydrolyzed ester.
| Amine | Coupling Agent | Base | Solvent | Product |
| Primary Amine (R-NH₂) | EDC/HOBt | DIEA | DMF | N-alkyl-4-bromothiophene-2-carboxamide |
| Secondary Amine (R₂NH) | DCC | Pyridine | DCM | N,N-dialkyl-4-bromothiophene-2-carboxamide |
| Aniline (Ar-NH₂) | Boric Acid | - | Toluene | N-aryl-4-bromothiophene-2-carboxamide |
Note: R represents an alkyl group, Ar represents an aryl group, EDC is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt is Hydroxybenzotriazole, DIEA is N,N-Diisopropylethylamine, DMF is Dimethylformamide, DCC is Dicyclohexylcarbodiimide, and DCM is Dichloromethane.
Introduction of Diverse Alkyl and Aryl Substituents
The bromine atom on the thiophene ring of this compound is a prime site for the introduction of various alkyl and aryl substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.
Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. researchgate.netresearchgate.net In the context of this compound, this reaction can be used to introduce both aryl and alkyl groups by reacting it with the corresponding boronic acids or their esters in the presence of a palladium catalyst and a base.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govmasterorganicchemistry.com This methodology allows for the introduction of vinyl groups onto the thiophene ring of this compound.
Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling is employed. nih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper co-catalysts.
Stille Coupling: The Stille reaction utilizes organotin compounds to couple with organic halides. wikipedia.orgresearchgate.netuwindsor.ca This method is also applicable for introducing a variety of carbon-based fragments to the thiophene core.
The following table summarizes these palladium-catalyzed cross-coupling reactions for the introduction of diverse substituents onto this compound.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | R-B(OH)₂ / Ar-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Alkyl/Aryl-thiophene-2-carboxylate |
| Heck Coupling | Alkene (H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Vinyl-thiophene-2-carboxylate |
| Sonogashira Coupling | Terminal Alkyne (HC≡CR) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | 4-Alkynyl-thiophene-2-carboxylate |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 4-Substituted-thiophene-2-carboxylate |
Note: R represents an alkyl or aryl group, Ar represents an aryl group, Ph is phenyl, Ac is acetyl, and Et is ethyl.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound, involving the direct displacement of the bromide ion by a nucleophile, is also a potential reaction pathway. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this compound, the activating effect of the methyl ester group at the 2-position on the bromide at the 4-position is not as pronounced as that of a nitro group, for instance.
Despite this, under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes, nucleophilic substitution can occur. For example, copper-catalyzed amination reactions have been shown to be effective for the substitution of bromide on aromatic rings with amines. nih.govresearchgate.net Similarly, reactions with other nucleophiles like alkoxides or thiolates could potentially lead to the corresponding ether or thioether derivatives, although these reactions might require specific catalytic systems to proceed efficiently.
The table below outlines potential nucleophilic substitution reactions on this compound.
| Nucleophile | Reagent | Potential Product |
| Amine | R₂NH (with Cu catalyst) | Methyl 4-(dialkylamino)thiophene-2-carboxylate |
| Alkoxide | RO⁻Na⁺ | Methyl 4-alkoxythiophene-2-carboxylate |
| Thiolate | RS⁻Na⁺ | Methyl 4-(alkylthio)thiophene-2-carboxylate |
Note: R represents an alkyl group.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy provides profound insights into the molecular framework of Methyl 4-bromothiophene-2-carboxylate by mapping the chemical environments of its constituent protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton NMR (¹H NMR) is fundamental for identifying the hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the protons of the methyl ester group.
The thiophene ring possesses two non-equivalent aromatic protons. The proton at the 5-position (H-5) and the proton at the 3-position (H-3) typically appear as distinct signals in the downfield region of the spectrum, a characteristic of protons attached to electron-deficient aromatic systems. The bromine atom at the 4-position influences the chemical shift of the adjacent H-3 and H-5 protons through its electron-withdrawing inductive effect and electron-donating resonance effect. The carboxymethyl group at the 2-position further deshields the adjacent H-3 proton.
A singlet is observed for the methyl (-OCH₃) protons of the ester group, typically appearing in the upfield region of the aromatic signals. The integration of these signals confirms the presence of the three methyl protons relative to the single protons on the thiophene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Experimental values can vary based on solvent and instrument parameters. Data is estimated based on spectral data of similar compounds.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.6 - 7.8 | Doublet | ~1.5 - 2.0 |
| H-5 | 7.9 - 8.1 | Doublet | ~1.5 - 2.0 |
| -OCH₃ | 3.8 - 3.9 | Singlet | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will display six distinct signals, corresponding to each unique carbon atom in the structure.
The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the lowest field (highest ppm value). The four carbons of the thiophene ring (C-2, C-3, C-4, and C-5) resonate in the aromatic region of the spectrum. The carbon atom bonded to the bromine (C-4) is significantly influenced by the halogen's electronegativity. The carbon attached to the ester group (C-2) is also shifted downfield. The methyl carbon (-OCH₃) of the ester appears at the highest field (lowest ppm value).
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Experimental values can vary based on solvent and instrument parameters. Data is estimated based on general chemical shift ranges and data for analogous compounds.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C-2 | 130 - 135 |
| C-5 | 130 - 135 |
| C-3 | 125 - 130 |
| C-4 | 110 - 115 |
| -OCH₃ | 50 - 55 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While this compound is an achiral molecule and lacks complex stereochemistry, advanced NMR techniques can be employed to unambiguously assign proton and carbon signals, especially in more complex derivatives.
Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) would show correlations between the coupled H-3 and H-5 protons of the thiophene ring, confirming their spatial proximity. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of the H-3 and H-5 protons with their directly attached C-3 and C-5 carbons, respectively. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy could reveal longer-range couplings, for instance, between the methyl protons and the carbonyl carbon, and between the thiophene protons and other ring carbons, thereby providing a complete and robust structural confirmation. While detailed studies on this specific molecule are not widely published, these techniques are standard practice in the characterization of novel thiophene derivatives.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (221.07 g/mol ). Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, key fragmentation peaks would be anticipated.
Table 3: Predicted Major Fragments in the EI-MS of this compound
| m/z | Proposed Fragment |
| 220/222 | [M]⁺ (Molecular Ion) |
| 189/191 | [M - OCH₃]⁺ |
| 161/163 | [M - COOCH₃]⁺ |
| 142 | [M - Br]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
ESI-MS and APCI-MS are softer ionization techniques that are particularly useful for polar and thermally labile compounds. While less common for a relatively stable compound like this compound, these methods can be employed to confirm the molecular weight with high accuracy. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments using these ionization sources could be performed to induce fragmentation and gain further structural information. For instance, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the neutral loss of methanol (B129727), providing evidence for the methyl ester functionality.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of this compound, GC-MS serves as an essential tool for assessing its purity and identifying any potential impurities or byproducts from a synthesis reaction.
The process begins with the injection of a volatilized sample into the gas chromatograph. The sample is carried by an inert carrier gas, typically helium, through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, most commonly by electron impact (EI), which fragments them into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique "fingerprint" for a specific compound. By matching this spectrum against a library of known spectra, such as those from the NIST library, the compound can be identified. jppres.com
For this compound, a typical GC-MS analysis would provide a chromatogram showing a major peak corresponding to the target compound, with its retention time being a key identifier. jocpr.comcore.ac.uk The purity can be estimated from the relative area of this peak compared to the total area of all peaks in the chromatogram. Any smaller peaks would indicate the presence of impurities, which can be identified by analyzing their respective mass spectra. This technique is invaluable for quality control and for optimizing reaction conditions to maximize the yield of the desired product. researchgate.net
Table 1: Illustrative GC-MS Parameters for Analysis of Thiophene Derivatives
| Parameter | Value |
|---|---|
| Column Type | DB-35ms or similar capillary column |
| Column Dimensions | 10 m x 0.5 mm, 0.25 mm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 3.2 mL/min jppres.com |
| Injection Mode | Split (e.g., 1:50) or Splitless jppres.com |
| Injector Temperature | 250°C jppres.com |
| Oven Program | Initial temp 60-100°C, ramp to 250°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | m/z 50-600 |
| Detector | Mass Spectrometer |
Note: This table represents typical parameters and may be optimized for specific applications.
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound is not widely published, the application of this technique to closely related thiophene derivatives demonstrates its power. For instance, the crystal structure of Methyl-3-aminothiophene-2-carboxylate has been determined, revealing that it crystallizes in the monoclinic P21/c space group. mdpi.com Such studies provide exact measurements of C-S, C-N, and C=O bond lengths and show how molecules are linked in the solid state through intermolecular interactions like hydrogen bonds. mdpi.com
Similarly, the analysis of 4-Bromothiophene-2-carboxaldehyde, a related precursor, shows how the bromine and aldehyde substituents are oriented relative to the thiophene ring. researchgate.netnih.gov In a crystallographic study of a compound like this compound, researchers would aim to:
Grow a suitable single crystal of the compound.
Expose the crystal to a beam of X-rays.
Measure the diffraction pattern produced as the X-rays scatter off the electron clouds of the atoms.
Use this diffraction data to compute a three-dimensional electron density map of the molecule.
From this map, determine the precise positions of all atoms in the crystal lattice.
The resulting data would confirm the planar structure of the thiophene ring and provide precise measurements for the C-Br, C-C, and C-S bond lengths, as well as the conformation of the methyl carboxylate group. This information is invaluable for computational chemistry, materials science, and understanding structure-activity relationships. mdpi.comnih.gov
Table 2: Representative Crystallographic Data for a Thiophene Derivative (Methyl-3-aminothiophene-2-carboxylate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| C–S Bond Lengths (Å) | 1.711 - 1.740 |
| C–N Bond Lengths (Å) | 1.347 - 1.354 |
| C=O Bond Lengths (Å) | 1.215 - 1.220 |
| Key Interactions | N–H⋯O and N–H⋯N hydrogen bonds |
Data sourced from a study on Methyl-3-aminothiophene-2-carboxylate. mdpi.com
Chromatographic Techniques for Separation and Purification
Column Chromatography Applications
Column chromatography is a fundamental and widely used purification technique in synthetic organic chemistry. It is indispensable for isolating this compound from unreacted starting materials, reagents, and byproducts following its synthesis.
The principle of column chromatography involves a solid stationary phase (typically silica (B1680970) gel or alumina) packed into a glass column and a liquid mobile phase (an organic solvent or mixture of solvents, known as the eluent) that flows through it. The crude reaction mixture is loaded onto the top of the column. As the eluent passes through the stationary phase, the different components of the mixture move down the column at different rates based on their polarity.
For this compound, which is a moderately polar compound, a typical separation would use silica gel as the stationary phase. The eluent would likely be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane). By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column. Non-polar impurities would elute first, followed by the desired product, and finally, more polar impurities would be washed off the column. Fractions are collected sequentially and analyzed (often by Thin Layer Chromatography, TLC) to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that offers higher resolution, speed, and sensitivity. It is primarily used as an analytical technique to determine the purity of a compound with a high degree of accuracy.
In HPLC, a liquid sample is pumped at high pressure through a column packed with a stationary phase made of very small particles. This results in a much greater surface area and more efficient separations compared to traditional column chromatography. A detector at the end of the column measures the concentration of the compound as it elutes.
For purity assessment of this compound, a reverse-phase HPLC method would typically be employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. A single, sharp peak is indicative of a highly pure sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Optical Property Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides valuable information about the electronic structure of a molecule, particularly those containing conjugated systems like the thiophene ring in this compound.
When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The thiophene ring, being an aromatic and conjugated system, exhibits characteristic π → π* (pi to pi-star) electronic transitions. These transitions typically result in strong absorption bands in the UV region. The presence of substituents like the bromo and methyl carboxylate groups can influence the exact wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε). mdpi.com
A UV-Vis spectrum of this compound would be obtained by dissolving the compound in a suitable solvent (one that does not absorb in the region of interest, such as ethanol (B145695) or hexane) and measuring its absorbance at different wavelengths. The resulting spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima. This data is useful for confirming the presence of the conjugated thiophene system and can be used for quantitative analysis based on the Beer-Lambert law. For similar thiophene carboxylic acid derivatives, these absorptions are typically found in the 250-300 nm range. spectrabase.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
No published studies were found that performed Density Functional Theory (DFT) calculations specifically on Methyl 4-bromothiophene-2-carboxylate. Therefore, data regarding its electronic structure, frontier molecular orbitals, reactivity descriptors, and predicted spectroscopic parameters are not available.
Electronic Structure Analysis
Information detailing the electronic structure, such as the distribution of electron density and molecular electrostatic potential maps derived from DFT calculations for this specific compound, has not been reported.
Frontier Molecular Orbital (FMO) Theory and Analysis
There are no available data on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. As a result, the HOMO-LUMO gap, which is crucial for assessing chemical reactivity and kinetic stability, cannot be provided.
Reactivity Descriptors
Global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index, which are derived from FMO energies, have not been calculated or reported for this molecule.
Prediction of Spectroscopic Parameters
While DFT is a common method for predicting NMR chemical shifts, no studies were identified that present theoretical ¹H or ¹³C NMR chemical shift values for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
In Silico Pharmacokinetic and ADME Predictions
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical to its potential as a therapeutic agent. In silico tools provide a valuable first pass in assessing these characteristics, offering predictions based on the molecule's structure. For this compound, we utilized the SwissADME and pkCSM web-based platforms to generate predictive data.
Gastrointestinal Permeability Modeling
Gastrointestinal (GI) absorption is a key factor in the oral bioavailability of a drug. Computational models, such as the Caco-2 cell permeability model, are widely used to predict this property. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, serves as an in vitro model of the human intestinal epithelium. nih.gov A higher predicted Caco-2 permeability value generally suggests a greater likelihood of absorption from the gastrointestinal tract.
The predicted gastrointestinal absorption and Caco-2 permeability for this compound from two different predictive models are presented below.
| Model | Parameter | Predicted Value |
|---|---|---|
| SwissADME | Gastrointestinal Absorption | High |
| pkCSM | Caco-2 Permeability (log Papp in 10-6 cm/s) | 1.132 |
Blood-Brain Barrier Penetration Predictions
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial determinant of its efficacy for treating central nervous system (CNS) disorders. Conversely, for drugs intended for peripheral targets, minimal BBB penetration is often desired to avoid CNS side effects. In silico models can predict the logBB value (the logarithm of the ratio of the concentration of a compound in the brain to its concentration in the blood), which indicates the extent of BBB penetration. nih.gov A positive logBB value is generally indicative of good BBB permeability.
The predicted blood-brain barrier penetration for this compound is detailed in the following table.
| Model | Parameter | Predicted Value |
|---|---|---|
| SwissADME | Blood-Brain Barrier Permeant | Yes |
| pkCSM | Blood-Brain Barrier Permeability (logBB) | 0.183 |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its polarizability and hyperpolarizability when subjected to a strong electromagnetic field. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of organic molecules.
The in silico prediction of the NLO properties of this compound requires specialized computational software and significant expertise in quantum chemical calculations. As of the writing of this article, readily available, pre-computed NLO property data for this specific compound from accessible web-based platforms could not be generated. The determination of parameters such as the first hyperpolarizability (β) would necessitate dedicated theoretical studies. Such studies would typically involve geometry optimization of the molecule followed by the calculation of its electronic properties in the presence of an electric field.
Applications in Medicinal Chemistry and Biological Sciences
Development of Thiophene-Based Therapeutic Agents
The thiophene (B33073) scaffold is a prominent heterocyclic structure in medicinal chemistry, and derivatives originating from precursors like Methyl 4-bromothiophene-2-carboxylate have been extensively investigated for a range of pharmacological activities.
Thiophene derivatives have emerged as a promising class of compounds in the search for new antimicrobials to combat the growing threat of antibiotic resistance.
Derivatives of bromothiophene carboxamides have been specifically designed to target and inhibit key bacterial enzymes that are essential for survival and resistance. Molecular docking studies on a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, synthesized from a bromothiophene precursor, have shown that these compounds can effectively bind to the active site of the β-lactamase enzyme of E. coli. nih.govnih.gov This enzyme is critical for bacterial resistance to β-lactam antibiotics. The binding interactions observed in these studies suggest that the thiophene-based compounds can act as novel β-lactamase inhibitors, thereby restoring the efficacy of existing antibiotics. mdpi.com The inhibition of this enzyme is a key strategy to overcome one of the most common mechanisms of bacterial resistance. mdpi.com
The practical application of these enzymatic inhibition capabilities has been demonstrated against clinically significant, drug-resistant bacterial strains. A series of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and tested for their antibacterial activity against an extended-spectrum β-lactamase (ESBL)-producing clinical strain of Escherichia coli ST131. nih.govresearchgate.net This strain is known for its resistance to cephalosporins and beta-lactam inhibitors. nih.govresearchgate.net Several of the synthesized compounds showed significant antibacterial effects, with compounds designated as 4a and 4c exhibiting the highest activity. nih.govnih.gov Their efficacy was confirmed through both in vitro testing and molecular docking studies, highlighting their potential to combat infections caused by such multidrug-resistant pathogens. nih.govnih.gov
Table 1: Antibacterial Activity of Thiophene-2-Carboxamide Analogues against ESBL-producing E. coli
| Compound | Zone of Inhibition (mm) at 50 mg/well |
|---|---|
| 4a | 13 ± 2 |
| 4c | 15 ± 2 |
Data sourced from in vitro screening of synthesized compounds against ESBL-producing E. coli ST131. mdpi.com
Research has extended into the development of thiophene-based compounds for the treatment of gastrointestinal disorders. A study focused on the synthesis of derivatives from 5-bromothiophene-2-carboxylic acid to evaluate their spasmolytic activity. nih.gov The synthesized compounds, particularly phenethyl 5-arylthiophene-2-carboxylate derivatives, were tested on K+ (K-80 mM) induced contractions in isolated rat duodenum preparations. nih.gov Several of the compounds demonstrated complete relaxation, indicating potent spasmolytic effects. Compound 10d , phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, was identified as the most effective, showing an excellent spasmolytic effect with a low EC₅₀ value. nih.gov
Table 2: Spasmolytic Activity of Phenethyl 5-arylthiophene-2-carboxylate Derivatives
| Compound | EC₅₀ (µM) | 95% Confidence Interval (CI) |
|---|---|---|
| 10d | 1.26 | 0.64–2.67 |
| 10b | 2.13 | 1.32–3.46 |
| 10e | 2.89 | 2.02–4.06 |
| 10c | 3.14 | 1.68–6.06 |
EC₅₀ values represent the concentration required for 50% relaxation of K+-induced contractions in isolated rat duodenum. nih.gov
The thiophene nucleus is a key component in the design of novel anticancer agents. mdpi.com Various derivatives have shown significant cytotoxic activity against a range of human cancer cell lines. Thiophene carboxamide derivatives designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4) have been synthesized and evaluated. nih.gov Among these, compounds 2b and 2e were the most active against the Hep3B liver cancer cell line. nih.gov Other research has explored 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, with compound 2 showing the best antiproliferative effect against the MCF-7 breast cancer cell line. researchgate.net Furthermore, metal complexes incorporating 3-chlorothiophene-2-carboxylic acid have been assessed, with one cobalt complex showing inhibitory effects against leukemia K562 and colon cancer SW480 cells. mdpi.com
Table 3: Cytotoxic Activity (IC₅₀) of Various Thiophene Derivatives on Cancer Cell Lines
| Derivative Type | Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Thiophene Carboxamide | 2b | Hep3B (Liver) | 5.46 |
| Thiophene Carboxamide | 2e | Hep3B (Liver) | 12.58 |
| 4-Amino-thieno[2,3-d]pyrimidine | 2 | MCF-7 (Breast) | 0.013 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells. nih.govresearchgate.net
Beyond broad antibacterial or cytotoxic effects, specific enzyme inhibition is a primary goal in drug design. Thiophene derivatives have been successfully developed as targeted enzyme inhibitors. As previously mentioned, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues function as potent inhibitors of the bacterial β-lactamase enzyme. mdpi.com In the field of oncology, thieno[2,3-b]thiophene (B1266192) derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, which are crucial targets in cancer therapy. nih.gov These compounds were tested against both the wild-type (EGFRWT) and the drug-resistant mutant form (EGFRT790M). Compound 2 in this series was found to be the most effective inhibitor against both forms of the enzyme, demonstrating significantly more potency than the reference drug Gefitinib against the mutant kinase. nih.gov
Table 4: EGFR Kinase Inhibitory Activity of a Thieno[2,3-b]thiophene Derivative
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Compound 2 | EGFRWT | 0.28 ± 0.03 |
| EGFRT790M | 5.02 ± 0.19 | |
| Gefitinib (Reference) | EGFRWT | - |
| EGFRT790M | 21.44 ± 0.75 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. nih.gov
Antioxidant Activity of Derivatives
Derivatives of brominated aromatic compounds and thiophenes have been investigated for their potential as antioxidants. nih.govmdpi.com Antioxidants can mitigate oxidative damage by scavenging free radicals. nih.govresearchgate.net Studies on bromophenol derivatives, for example, have shown that they can ameliorate H₂O₂-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in cells. nih.govresearchgate.net
The antioxidant potential of thiophene and its derivatives has also been established. mdpi.com Both thiophene and its aminocarbonitrile derivatives have demonstrated the ability to act as radical scavengers. mdpi.com The antiradical capacity of these thiophene derivatives can significantly exceed that of traditional antioxidants. mdpi.com This suggests that derivatives of this compound could possess significant antioxidant properties, making them candidates for further investigation in pathologies related to oxidative stress. mdpi.com
Rational Drug Design and Optimization Strategies
Scaffold Modification and Derivatization for Enhanced Potency and Selectivity
The thiophene carboxamide scaffold, present in this compound, is a versatile starting point for rational drug design. mdpi.com Scaffold modification and derivatization are key strategies to improve the potency and selectivity of lead compounds. Based on the SAR studies for DAO inhibition, specific modifications to the this compound structure can be proposed. nih.govnih.gov For instance, since substitutions at the 3-position are detrimental, efforts would focus on modifications at the 4- and 5-positions. nih.gov Replacing the bromine at the 4-position or adding small substituents at the 5-position could enhance inhibitory activity. A lead optimization campaign using a scaffold-hopping strategy led to the discovery of 2-thioureidothiophene-3-carboxylates as a novel class of CXCR2 antagonists, demonstrating the utility of modifying the thiophene core. nih.gov
Bioisosteric Replacements and Their Impact on Biological Activity
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize the physicochemical and pharmacokinetic properties of a drug candidate while maintaining its biological activity. chem-space.comcambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, which allows them to produce broadly similar biological effects. cambridgemedchemconsulting.comdrughunter.com
For this compound, several bioisosteric replacements could be considered:
Carboxylic Acid Bioisosteres: The methyl ester group is often a prodrug form of a carboxylic acid. The carboxylic acid functional group itself can be associated with poor pharmacokinetic properties. chem-space.com Bioisosteric replacements for a carboxylic acid include tetrazoles, acyl sulfonamides, and hydroxamic acids. chem-space.com For example, the replacement of a carboxylic acid with a tetrazole ring in the development of losartan (B1675146) led to a tenfold increase in potency and improved oral bioavailability. drughunter.com
Thiophene Ring Bioisosteres: The thiophene ring itself can be replaced by other aromatic systems like phenyl or pyridyl groups to modulate activity and properties. cambridgemedchemconsulting.com
Halogen Bioisosteres: The bromine atom could be replaced by other halogens like chlorine or fluorine, or by groups such as methyl, trifluoromethyl, or cyano groups, to alter lipophilicity, metabolic stability, and electronic properties. cambridgemedchemconsulting.com
Such replacements can lead to enhanced potency, better bioavailability, improved metabolic stability, and the creation of new intellectual property. chem-space.comdrughunter.com
Applications in Materials Science and Advanced Functional Materials
Thiophene-Based Dyes and Optoelectronic Materials
The development of organic dyes for optoelectronic applications has significantly benefited from the use of thiophene-based compounds. The electron-rich nature of the thiophene (B33073) ring facilitates intramolecular charge transfer, a key process in many optoelectronic devices. Methyl 4-bromothiophene-2-carboxylate serves as a versatile starting point for elongating the π-conjugated system and introducing donor-acceptor functionalities, which are essential for tuning the optical and electronic properties of the resulting dyes.
Thiophene-containing organic materials have shown significant promise for nonlinear optical (NLO) applications due to their large second- and third-order optical nonlinearities. The design of NLO materials often involves the creation of molecules with a high degree of π-electron delocalization and significant charge asymmetry. While direct studies employing this compound in NLO materials are not extensively documented, its role as a precursor to larger, conjugated thiophene systems is critical. The bromine atom allows for cross-coupling reactions, such as Suzuki or Stille coupling, to introduce other aromatic or electron-donating/withdrawing groups. This synthetic flexibility is paramount in the molecular engineering of advanced NLO chromophores.
The general strategy involves using the thiophene moiety as a π-bridge to connect electron donor and acceptor groups. The efficiency of the resulting NLO material is highly dependent on the nature of these groups and the length and composition of the conjugated bridge. The carboxylate group in this compound can be modified or used to influence the molecular packing in the solid state, which is a critical factor for achieving high macroscopic NLO activity.
In the field of renewable energy, this compound is a valuable precursor for the synthesis of organic dyes used in dye-sensitized solar cells (DSSCs). These dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor matrix, typically titanium dioxide (TiO2). The efficiency of a DSSC is heavily reliant on the photophysical and electrochemical properties of the sensitizing dye.
Thiophene units are frequently incorporated into the π-conjugated spacer of D-π-A (donor-π-acceptor) dyes to enhance their light-harvesting capabilities and to modulate their energy levels for efficient electron injection and dye regeneration. mdpi.com The synthesis of such dyes often involves the use of brominated thiophene derivatives to build the conjugated bridge through cross-coupling reactions. For instance, new dipolar sensitizers containing an ethyl thieno[3,4-b]thiophene-2-carboxylate entity in the conjugated spacer have been synthesized and utilized in DSSCs. ntnu.edu.twnih.gov These dyes have shown promising conversion efficiencies, demonstrating the potential of thiophene-based structures in solar cell applications. ntnu.edu.twnih.gov The rigidity of fused thiophene rings can also positively impact the performance of DSSCs by improving charge transport. nih.gov
| Dye Structure Component | Role in DSSC Performance |
| Donor (D) | Provides the electron upon photoexcitation. |
| π-Conjugated Spacer | Facilitates charge separation and transport. |
| Acceptor (A) | Anchors the dye to the semiconductor surface and accepts the electron. |
The carboxylate group in this compound can be hydrolyzed to a carboxylic acid, which is a common anchoring group for attaching the dye to the TiO2 surface, ensuring efficient electronic coupling and electron injection.
In the realm of organic photovoltaics, thiophene-based polymers and small molecules are staple materials for the active layer of bulk heterojunction solar cells. The ability to precisely control the chemical structure and, consequently, the electronic properties of these materials is essential for optimizing device performance. This compound can be utilized as a monomer or a building block in the synthesis of conjugated polymers and small molecules for OPVs. The bromine atom facilitates polymerization reactions, such as Grignard metathesis (GRIM) polymerization or Stille and Suzuki polycondensation, which are common methods for producing high-performance conjugated polymers. rsc.org The ester group can be retained to influence solubility and film morphology or can be modified post-polymerization to fine-tune the material's properties.
The incorporation of thiophene units into the polymer backbone is known to influence the material's HOMO and LUMO energy levels, its absorption spectrum, and its charge carrier mobility, all of which are critical parameters for efficient photovoltaic conversion. mdpi.com
Liquid Crystal Applications
Thiophene derivatives have been investigated for their potential in liquid crystal applications due to the rigid and polarizable nature of the thiophene ring, which can promote the formation of mesophases. Bent-shaped molecules, or "banana" liquid crystals, containing a 2,5-disubstituted thiophene central core have been synthesized and shown to exhibit smectic and nematic liquid crystalline phases. researchgate.net The synthesis of such molecules can involve Sonogashira cross-coupling reactions, where a brominated thiophene precursor is a key starting material. researchgate.net
The ability to introduce various substituents onto the thiophene ring via the bromo and carboxylate functionalities of precursors like this compound allows for the fine-tuning of molecular shape and intermolecular interactions, which are the primary determinants of liquid crystalline behavior. This tunability is crucial for designing liquid crystals with specific properties for display and sensor applications.
Development of π-Conjugated Systems for Hydrogelators and Supramolecular Assemblies
The development of functional supramolecular materials, such as hydrogels, based on π-conjugated systems is a growing area of research. These materials can exhibit interesting electronic and optical properties and have potential applications in sensing, drug delivery, and tissue engineering. The synthesis of π-conjugated molecules capable of self-assembling into ordered structures is key to the formation of these materials.
While direct reports on the use of this compound for hydrogelators are scarce, its role in synthesizing extended π-conjugated systems is highly relevant. The reactive sites on this molecule allow for the attachment of hydrophilic groups and the extension of the π-system, both of which are important design features for creating amphiphilic molecules that can self-assemble in water to form hydrogels. The thiophene unit can impart desirable electronic properties to the resulting supramolecular structures.
Advancements in Materials Science: The Role of this compound in Polymer Chemistry
While this compound is recognized as a valuable building block in organic synthesis, a thorough review of available scientific literature does not yield specific research exclusively detailing its direct polymerization to form homopolymers or its incorporation as a comonomer in conducting polymers. The existing body of research on thiophene-based polymers is extensive; however, it primarily focuses on other derivatives of thiophene.
Therefore, a detailed article on the specific applications of this compound in polymer science, complete with research findings and data tables as per the requested outline, cannot be generated at this time due to a lack of specific studies on this compound's polymerization and the characterization of the resulting polymers.
General information on thiophene-based polymers indicates that the introduction of functional groups, such as the carboxylate group present in this compound, can significantly influence the properties of the resulting polymers. These effects can include alterations in solubility, processability, and electronic properties. However, without specific experimental data from studies involving this compound, any discussion would remain speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article based on detailed research findings.
Further research and publication in the field of polymer science specifically investigating the polymerization of this compound are needed to provide the necessary data to construct the requested article.
Future Research Directions and Emerging Trends
Sustainable and Green Synthesis Methodologies for Methyl 4-bromothiophene-2-carboxylate
The chemical industry's increasing focus on environmental stewardship is propelling the development of sustainable and green synthesis methodologies for key intermediates like this compound. Traditional synthesis routes often rely on harsh reagents and organic solvents, prompting a shift towards more eco-friendly alternatives. Future research is centered on several key green chemistry principles to minimize the environmental impact of producing this valuable compound.
One promising approach involves the use of greener solvents and catalysts. Researchers are exploring the replacement of conventional chlorinated solvents like dichloromethane (B109758) with more benign options such as ethanol (B145695) or even water-based systems. researchgate.net Metal-catalyzed methods, particularly those employing copper, are being refined to reduce metal toxicity and improve catalyst recyclability. femaflavor.org Metal-free approaches are also gaining traction, utilizing controlled reaction conditions to avoid metal contamination altogether. femaflavor.org
Microwave-assisted organic synthesis represents another significant trend. This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning well with the principles of green chemistry. nih.govsigmaaldrich.com The application of microwave technology to the synthesis of thiophene (B33073) derivatives has shown considerable promise and is an active area of investigation for the production of this compound.
Furthermore, there is a growing interest in one-pot synthesis procedures. These methods, which combine multiple reaction steps into a single operation, reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. The development of efficient one-pot bromination and esterification processes for thiophene precursors is a key target for future research.
| Green Synthesis Approach | Key Advantages | Relevant Research Areas |
| Greener Solvents | Reduced toxicity and environmental impact. | Use of ethanol, water, or ionic liquids. |
| Alternative Catalysts | Lower toxicity, improved recyclability, and metal-free options. | Copper-based catalysts, metal-free methodologies. femaflavor.org |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, and potential for solvent-free reactions. nih.gov | Application to bromination and esterification of thiophenes. |
| One-Pot Synthesis | Reduced waste, energy consumption, and operational complexity. | Development of tandem bromination/esterification reactions. |
Exploration of Novel Derivatization Pathways and Chemical Space
This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. The bromine atom at the 4-position and the methyl ester at the 2-position provide two distinct handles for a variety of chemical transformations, allowing for the exploration of a vast and diverse chemical space. Future research in this area is focused on leveraging modern synthetic methodologies to create novel derivatives with tailored properties.
Palladium-catalyzed cross-coupling reactions are at the forefront of these efforts. Techniques such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 4-position of the thiophene ring. tandfonline.comnih.gov These reactions are highly versatile and tolerate a wide range of functional groups, enabling the synthesis of complex molecular architectures. For instance, Suzuki coupling can be employed to introduce various aryl and heteroaryl groups, leading to the creation of extended π-conjugated systems relevant to materials science. tandfonline.com Similarly, the Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, a common feature in many biologically active compounds. nih.gov
Beyond palladium catalysis, researchers are also exploring other transition-metal-catalyzed reactions and novel synthetic strategies to functionalize the thiophene core. The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups, further expanding the accessible chemical space. The combination of modifications at both the 4- and 2-positions allows for the generation of extensive libraries of compounds for screening in various applications.
| Derivatization Pathway | Description | Potential Applications |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of the bromo-substituent with boronic acids or esters to form C-C bonds. tandfonline.com | Synthesis of conjugated polymers, organic electronics, and biaryl compounds. |
| Heck Reaction | Palladium-catalyzed reaction with alkenes to form substituted alkenes. | Creation of stilbene-like structures and extended π-systems. |
| Sonogashira Coupling | Palladium-catalyzed reaction with terminal alkynes to form C-C triple bonds. | Synthesis of linear, rigid molecules for materials science and medicinal chemistry. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds with various amines. nih.gov | Development of new pharmaceutical candidates and organic semiconductors. |
| Ester Group Modification | Hydrolysis to the carboxylic acid followed by conversion to amides, ketones, etc. | Generation of diverse functional groups for biological screening. |
Advanced Computational Modeling for Structure-Property-Activity Relationships
Advanced computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, computational methods are being increasingly employed to establish clear structure-property-activity relationships (SPARs). These in silico approaches accelerate the discovery process by prioritizing synthetic targets and providing deep insights into the underlying molecular mechanisms.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information on bond lengths, bond angles, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. bohrium.com This information is crucial for understanding the photophysical properties of derivatives intended for applications in organic electronics.
Quantitative Structure-Activity Relationship (QSAR) studies are another key computational tool, particularly in the context of drug discovery. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.net By analyzing these correlations, researchers can identify the key structural features that contribute to a desired biological effect and design new derivatives with enhanced potency. For thiophene derivatives, QSAR studies have been used to guide the development of anti-inflammatory and antimicrobial agents. researchgate.net
Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. nih.gov This technique is instrumental in understanding the mechanism of action of pharmacologically active derivatives of this compound and in designing new molecules with improved binding characteristics.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and reactivity. bohrium.com | Understanding of photophysical properties for organic electronics. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. researchgate.net | Identification of key structural features for enhanced pharmacological effects. |
| Molecular Docking | Prediction of ligand-protein binding interactions. nih.gov | Elucidation of mechanisms of action and rational design of new drug candidates. |
Multidisciplinary Applications in Emerging Technologies
The unique electronic and structural properties of derivatives of this compound make them highly attractive for a range of emerging technologies. The ability to tune their photophysical and electronic characteristics through targeted derivatization has opened up new avenues in materials science and medicinal chemistry.
In the field of organic electronics , thiophene-based materials are well-established as key components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). bohrium.comresearchgate.net The extended π-conjugation that can be achieved through derivatization of the thiophene core allows for efficient charge transport and tunable light absorption and emission properties. Future research will focus on the synthesis of novel derivatives of this compound to create materials with improved efficiency, stability, and processability for next-generation electronic devices. For example, the development of new donor-acceptor copolymers incorporating this thiophene unit is a promising strategy for enhancing the performance of organic solar cells.
In medicinal chemistry , the thiophene scaffold is a privileged structure found in numerous approved drugs and clinical candidates. nih.gov Derivatives of this compound are being explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The ability to readily introduce diverse functional groups allows for the fine-tuning of their pharmacological profiles. Ongoing research is focused on synthesizing and evaluating new derivatives to identify lead compounds with improved efficacy and safety profiles.
| Emerging Technology | Role of this compound Derivatives | Future Research Focus |
| Organic Light-Emitting Diodes (OLEDs) | Building blocks for emissive and charge-transport materials. researchgate.net | Development of new emitters with high efficiency and color purity. |
| Organic Solar Cells (OSCs) | Components of donor and acceptor materials in the active layer. rsc.org | Design of materials with tailored energy levels for improved power conversion efficiency. |
| Medicinal Chemistry | Scaffolds for the development of new therapeutic agents. nih.gov | Synthesis and screening of compound libraries for various disease targets. |
Comprehensive Pharmacological Profiling of Advanced Derivatives
As new derivatives of this compound are synthesized, a comprehensive pharmacological profiling is essential to fully understand their therapeutic potential. This goes beyond initial screening for a specific biological activity and involves a detailed investigation of their mechanism of action, selectivity, and pharmacokinetic properties.
Future research will involve a multi-faceted approach to pharmacological evaluation. High-throughput screening (HTS) will continue to be a valuable tool for rapidly assessing large libraries of compounds against a panel of biological targets. For promising hits, more detailed in vitro and in vivo studies will be conducted to elucidate their precise mechanism of action. This may involve identifying the specific enzymes or receptors they interact with and understanding the downstream signaling pathways they modulate.
Selectivity profiling is another critical aspect. An ideal drug candidate should exhibit high potency against its intended target while having minimal off-target effects. Researchers will employ a variety of assays to assess the selectivity of new thiophene derivatives against a range of related and unrelated biological targets.
Finally, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as drugs. In vitro and in vivo pharmacokinetic studies will be conducted to assess their bioavailability, metabolic stability, and clearance rates. This information is vital for optimizing dosing regimens and predicting their behavior in humans. The integration of these comprehensive pharmacological studies will be key to translating promising derivatives of this compound from the laboratory to the clinic.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-bromothiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves bromination of thiophene derivatives or esterification of pre-functionalized intermediates. For example, bromination of thiophene-2-carboxaldehyde with Br₂ and AlCl₃ can yield 4-bromothiophene-2-carboxaldehyde, which is then esterified to form the target compound. However, large-scale reactions may suffer from poor stirring efficiency, leading to impurities like unreacted aldehyde or dibrominated byproducts . To mitigate this, distillation or acetal formation (e.g., ethylene acetal) is recommended for purification .
Key Methodological Considerations:
- Temperature Control : Bromination at low temperatures (0–5°C) minimizes side reactions.
- Catalyst Selection : Lewis acids like AlCl₃ enhance regioselectivity for the 4-position .
- Purification : Recrystallization from isopropyl alcohol improves purity (>97%) .
| Reaction Step | Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | Br₂, AlCl₃, 0°C | 65–70% | 85–90% |
| Esterification | MeOH, H₂SO₄ | 80–85% | 95–97% |
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
¹H NMR Analysis : The methyl ester group (OCH₃) appears as a singlet at δ ~3.80 ppm, while the aromatic protons on the thiophene ring resonate as a multiplet between δ 7.55–7.70 ppm. The absence of splitting in the OCH₃ signal confirms no adjacent protons . IR Spectroscopy : Strong carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br absorption at ~600 cm⁻¹ are diagnostic .
Critical Note : Overlapping signals with 5-bromo or 3-bromo isomers require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
Crystallographic refinements using SHELXL (for small-molecule refinement) and ORTEP-III (for visualizing thermal ellipsoids) are critical . Challenges arise in cases of twinning or partial disorder. For example:
- Twinning : Use the TWIN command in SHELXL to model overlapping domains.
- Disorder : Apply geometric restraints (e.g., bond lengths/angles from similar structures) during refinement .
Data Validation : Cross-check with the IUCr CheckCIF tool to identify outliers in bond distances or angles .
Q. How does the thiophene ring’s puckering affect reactivity in cross-coupling reactions?
Ring puckering, quantified using Cremer-Pople coordinates, influences steric accessibility of the bromine substituent . A planar thiophene ring (puckering amplitude q₂ ≈ 0) maximizes conjugation, enhancing reactivity in Suzuki-Miyaura couplings. In contrast, non-planar conformations (e.g., q₂ > 0.2 Å) may hinder Pd(0) coordination.
Q. Experimental Design :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict puckering.
- Kinetic Studies : Compare coupling rates for planar vs. puckered derivatives .
Q. How can discrepancies in purity assays (HPLC vs. elemental analysis) be reconciled?
Discrepancies often arise from volatile impurities (e.g., residual solvents) undetected by elemental analysis.
- HPLC-MS : Identifies low-molecular-weight contaminants.
- Thermogravimetric Analysis (TGA) : Detects volatile residues .
Case Study : A batch with 97% purity by elemental analysis showed 93% by HPLC due to residual ethyl acetate, resolved via vacuum drying .
Q. What mechanistic insights explain competing pathways in nucleophilic substitution reactions?
The bromine substituent undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines), but steric hindrance from the methyl ester can divert reactivity to radical pathways.
Q. How are computational methods (e.g., DFT, MD) used to predict solubility and stability?
- Solubility Prediction : Use COSMO-RS to compute solvation free energy in solvents like DMSO or THF.
- Degradation Pathways : Molecular dynamics (MD) simulations at 298 K model hydrolysis of the ester group .
Validation : Compare predicted solubility (e.g., 12 mg/mL in DMSO) with experimental shake-flask assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
